molecular formula C17H13N3O2 B6069171 N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide

N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide

Cat. No. B6069171
M. Wt: 291.30 g/mol
InChI Key: CLYCWYSUBBNCIC-YBFXNURJSA-N
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Description

N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide, also known as HNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. HNPN belongs to the class of Schiff bases, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide is not fully understood. However, it is believed that N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide exerts its anticancer effects by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been shown to exhibit antioxidant and anti-inflammatory properties. In addition, N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been found to regulate glucose metabolism and lipid homeostasis. Furthermore, N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been shown to improve liver and kidney function in animal models of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide is its poor solubility in water, which can affect its bioavailability.

Future Directions

Further studies are needed to elucidate the exact mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide and to identify its molecular targets. Moreover, more in vivo studies are needed to evaluate the efficacy and safety of N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide as a therapeutic agent. Additionally, the development of novel drug delivery systems can improve the bioavailability of N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide and enhance its therapeutic potential.

Synthesis Methods

N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide can be synthesized through the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyridinecarbohydrazide in the presence of a suitable catalyst. The reaction can be carried out in various solvents such as ethanol, methanol, or acetic acid.

Scientific Research Applications

N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.

properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-9-8-12-5-1-2-6-13(12)14(16)11-19-20-17(22)15-7-3-4-10-18-15/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYCWYSUBBNCIC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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